molecular formula C13H9FO B12521696 2-Fluoro-9H-xanthene CAS No. 714972-01-7

2-Fluoro-9H-xanthene

Cat. No.: B12521696
CAS No.: 714972-01-7
M. Wt: 200.21 g/mol
InChI Key: OWQTVIXPEDWCAR-UHFFFAOYSA-N
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Description

2-Fluoro-9H-xanthene is a fluorinated derivative of xanthene, a tricyclic aromatic compound The xanthene scaffold is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science

Preparation Methods

The synthesis of 2-Fluoro-9H-xanthene typically involves the fluorination of xanthene or its derivatives. One common method is the direct fluorination of xanthene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another approach involves the use of fluorinated precursors in the synthesis of xanthene derivatives. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .

Chemical Reactions Analysis

2-Fluoro-9H-xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of xanthone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced xanthene derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

2-Fluoro-9H-xanthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-9H-xanthene depends on its specific application. In biological systems, its fluorinated structure allows it to interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved biological activity. In fluorescent probes, the fluorine atom enhances the photophysical properties, making the compound more effective for imaging applications .

Comparison with Similar Compounds

2-Fluoro-9H-xanthene can be compared with other xanthene derivatives, such as:

Properties

CAS No.

714972-01-7

Molecular Formula

C13H9FO

Molecular Weight

200.21 g/mol

IUPAC Name

2-fluoro-9H-xanthene

InChI

InChI=1S/C13H9FO/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2

InChI Key

OWQTVIXPEDWCAR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C=C(C=C3)F

Origin of Product

United States

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